[3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride
Description
3-(Morpholin-4-yl)propylamine hydrochloride (CAS: 1147190-90-6) is a dihydrochloride salt with the molecular formula C₁₂H₂₂Cl₂N₂OS and a molecular weight of 313.29 g/mol . Its structure comprises:
- A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).
- A thiophene group (a five-membered aromatic ring containing sulfur).
- A propylamine chain linking the morpholine and thiophenemethyl moieties.
The compound’s physicochemical properties include 3 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 52.7 Ų, suggesting moderate solubility in polar solvents . The dihydrochloride form enhances aqueous solubility compared to its free base, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;/h1,3,10,13H,2,4-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLHPPLMRJZEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)propylamine hydrochloride typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the thiophene moiety. One common method involves the use of thiophen-2-ylmethyl chloride as the thiophene source. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)propylamine hydrochloride: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the morpholine ring, making it more nucleophilic.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(Morpholin-4-yl)propylamine hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)propylamine hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Morpholine vs. Piperazine : The target compound’s morpholine ring provides a rigid, electron-rich heterocycle, while HBK-series piperazines offer conformational flexibility and basicity suitable for receptor binding .
- Thiophene Modifications : The target’s thiophenemethyl group contrasts with the alkyne-linked thiophene in ’s compound, which may alter π-π stacking and metabolic stability .
- Salt Forms: Dihydrochloride salts (target compound) vs. monohydrochloride (HBK series) influence solubility and crystallinity .
Pharmacological and Functional Comparisons
Key Insights :
- The target compound’s morpholine-thiophene combination is understudied but shares features with neuroactive agents (e.g., antipsychotics and anticonvulsants).
- HBK-series compounds highlight the importance of phenoxy-ethyl/propyl linkers in enhancing lipophilicity and blood-brain barrier penetration .
Physicochemical and Stability Profiles
Table 3: Physicochemical Properties
| Property | Target Compound | HBK15 (Example) | 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 313.29 | ~400 (estimated) | 173.66 |
| TPSA (Ų) | 52.7 | ~60 (piperazine + phenoxy) | 36.7 (alkyne reduces polarity) |
| Solubility | High (dihydrochloride) | Moderate (monohydrochloride) | Low (free base) |
| Stability | Likely hygroscopic | Sensitive to oxidation | Air-stable (alkyne inertness) |
Implications :
- The dihydrochloride form of the target compound offers enhanced bioavailability over neutral analogs.
- Alkyne-containing derivatives (e.g., ) may exhibit superior metabolic stability but lower solubility .
Biological Activity
3-(Morpholin-4-yl)propylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a morpholine ring, a propyl chain, and a thiophene moiety, which may enhance its interaction with various biological targets. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C12H21ClN2OS
- Molar Mass : 276.82 g/mol
- CAS Number : 1049742-40-6
The morpholine ring in the compound contributes to its solubility and bioavailability, while the thiophene group may facilitate interactions with biological receptors. Research indicates that compounds with similar structures often exhibit pharmacological effects such as:
- Antidepressant activity
- Antimicrobial properties
- Anti-inflammatory effects
Biological Activity Overview
Research into the biological activity of 3-(Morpholin-4-yl)propylamine hydrochloride suggests several potential pharmacological effects:
- Antidepressant Activity : Similar compounds have shown efficacy in treating depression through serotonin and norepinephrine reuptake inhibition.
- Antimicrobial Properties : The presence of the thiophene moiety is associated with antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table compares 3-(Morpholin-4-yl)propylamine hydrochloride with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Thiophen-2-yl)-piperidine | Piperidine ring instead of morpholine | Antidepressant |
| 4-(Morpholinomethyl)-phenol | Morpholine with a phenolic group | Antioxidant |
| 2-(Morpholino)-thiazole | Thiazole ring instead of thiophene | Antimicrobial |
| 3-(Morpholin-4-yl)propylamine hydrochloride | Morpholine, propyl chain, thiophene | Potential antidepressant, antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 3-(Morpholin-4-yl)propylamine hydrochloride:
- Antidepressant Effects : A study demonstrated that similar morpholine derivatives exhibited significant antidepressant-like effects in animal models by increasing serotonin levels in synaptic clefts.
- Antimicrobial Studies : Research indicated that thiophene-containing compounds displayed broad-spectrum antimicrobial activity, suggesting that 3-(Morpholin-4-yl)propylamine hydrochloride could be effective against resistant strains.
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties revealed that compounds with morpholine structures could inhibit pro-inflammatory cytokines, highlighting their therapeutic potential in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
